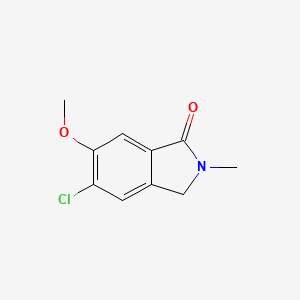

5-Chloro-6-methoxy-2-methylisoindolin-1-one

Description

5-Chloro-6-methoxy-2-methylisoindolin-1-one is a substituted isoindolinone derivative characterized by a chloro group at position 5, a methoxy group at position 6, and a methyl group at position 2. Isoindolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a lactam ring, making them valuable intermediates in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

5-chloro-6-methoxy-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C10H10ClNO2/c1-12-5-6-3-8(11)9(14-2)4-7(6)10(12)13/h3-4H,5H2,1-2H3 |

InChI Key |

LYGKIGDSRLQMHT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=CC(=C(C=C2C1=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2-methylisoindolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by cyclization to form the isoindolinone ring .

Industrial Production Methods

Industrial production methods for 5-Chloro-6-methoxy-2-methylisoindolin-1-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-6-methoxy-2-methylisoindolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Structural Modifications and Core Heterocycles

The table below highlights key structural differences among 5-Chloro-6-methoxy-2-methylisoindolin-1-one and related compounds:

Key Observations :

- Heterocycle Variation: The isoindolinone core differs from isothiazolinones (e.g., 5-Chloro-2-methyl-4-isothiazolin-3-one) and indolinones (e.g., 6-Chloro-5-fluoroindolin-2-one), which alter electronic properties and reactivity.

- Substituent Effects : The chloro and methoxy groups in the target compound likely confer electron-withdrawing and electron-donating effects, respectively, influencing solubility and reactivity compared to analogs like 2-Benzyl-6-methoxyisoindolin-1-one (benzyl group enhances lipophilicity) .

Physical and Chemical Properties

Limited data exists for 5-Chloro-6-methoxy-2-methylisoindolin-1-one, but inferences can be drawn from analogs:

Notes:

- The methoxy group in isoindolinones enhances solubility in polar solvents, while chloro groups may reduce it.

- Isothiazolinones (e.g., 5-Chloro-2-methyl-4-isothiazolin-3-one) are typically biocides with higher reactivity due to the sulfur-containing ring .

Biological Activity

5-Chloro-6-methoxy-2-methylisoindolin-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and immune responses. This article presents a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Profile

Chemical Structure : 5-Chloro-6-methoxy-2-methylisoindolin-1-one is characterized by its isoindoline core structure, which is modified by the presence of a chlorine atom and a methoxy group. The structural formula can be represented as follows:

The compound primarily acts as a positive allosteric modulator (PAM) of GABA receptors, particularly the GABA_A receptor subtypes. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system (CNS), and modulation of its receptors can influence various neurological conditions.

Key Findings:

- Functional Selectivity : Research indicates that 5-Chloro-6-methoxy-2-methylisoindolin-1-one exhibits functional selectivity towards GABA_A receptor subtypes, enhancing α2 receptor activity while minimizing effects on α1 receptors, which are associated with sedation and seizure risk .

- In Vitro Activity : In vitro studies have demonstrated that the compound enhances GABA-induced currents in neurons expressing α2 subunits significantly more than in those expressing α1 subunits, suggesting a therapeutic potential for anxiety disorders without the sedative side effects typically associated with non-selective GABA modulators .

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 221.66 g/mol |

| LogP (octanol-water partition) | 3.45 |

| pKa | 7.8 |

| GABA_A α1 PAM Activity | Minimal Enhancement |

| GABA_A α2 PAM Activity | 50% Enhancement |

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of 5-Chloro-6-methoxy-2-methylisoindolin-1-one, researchers conducted behavioral assays in rodent models. The compound was found to reduce anxiety-like behaviors in elevated plus maze tests without inducing sedation, indicating its potential utility as an anxiolytic agent .

Case Study 2: Immune Modulation

Another area of investigation involves the compound's role in immune modulation. Preliminary studies suggest that it may inhibit perforin-mediated cytotoxicity in T cells, which could have implications for autoimmune diseases and cancer therapies where T cell activity needs to be regulated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.